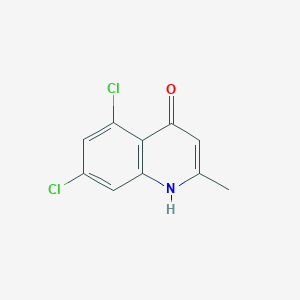

5,7-Dichloro-2-methyl-4-quinolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNMMXRWXDHDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5,7 Dichloro 2 Methyl 4 Quinolinol

Foundational Synthetic Routes for Dichlorinated Quinolines

The synthesis of the dichlorinated quinoline (B57606) scaffold is fundamentally built upon classic quinoline synthesis reactions, adapted to incorporate the required chloro- and methyl-substituents. These methods either construct the quinoline ring from a dichlorinated aniline (B41778) precursor or involve the post-synthesis halogenation of a quinolinol intermediate.

Precursor Synthesis and Halogenation Strategies

A common and direct approach to synthesizing halogenated quinolines is the electrophilic halogenation of the quinoline ring system itself. The quinoline nucleus is activated towards electrophilic substitution, particularly at the 5- and 7-positions, making direct chlorination a viable pathway.

The direct chlorination of a quinolinol precursor, such as 2-methyl-4-quinolinol, represents a key pathway to obtaining the target compound. While direct documentation for the chlorination of 2-methyl-4-quinolinol is sparse, analogous reactions provide a clear precedent. For instance, the synthesis of the related compound 5,7-dichloro-8-hydroxy-quinaldine is achieved by chlorinating 8-hydroxy-quinaldine (2-methyl-8-quinolinol). google.com This process involves dissolving the precursor in a solvent like chloroform, adding iodine as a catalyst, and introducing chlorine gas. google.com The reaction typically proceeds at a controlled temperature, for example, 20-30°C, followed by a stirring period to ensure completion. google.com

Another relevant example is the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride, which yields 2,4-dichloro-8-methylquinoline. mdpi.com These examples underscore that potent chlorinating agents can effectively introduce chlorine atoms onto the quinoline ring. It is therefore highly probable that treating 2-methyl-4-quinolinol with a suitable chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, would yield the desired 5,7-dichloro product.

Traditional halogenation methods often require harsh conditions and can lead to mixtures of products. Modern synthetic chemistry has focused on developing milder, more selective, and environmentally benign procedures. A significant optimization is the use of N-halosuccinimides (NXS) as halogenating agents. rsc.org

An efficient, metal-free method for the C5-selective halogenation of quinoline derivatives has been developed using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) as the halogen source. rsc.org A key feature of this optimized protocol is the use of water as the solvent, eliminating the need for hazardous organic solvents. The reaction proceeds without metal catalysts or additional oxidants, offering a greener and more economical route to halogenated quinolines. rsc.org Another approach involves the use of trihaloisocyanuric acid as an inexpensive and atom-economical halogen source for the regioselective halogenation of quinoline derivatives. rsc.org These modern methods provide excellent functional group tolerance and high yields, representing a substantial improvement over classical techniques. rsc.orgrsc.org

Condensation and Cyclization Approaches

An alternative to direct halogenation is the construction of the quinoline ring from precursors that already contain the required chlorine atoms. This "bottom-up" approach relies on classical named reactions in heterocyclic chemistry, primarily the Conrad-Limpach and Gould-Jacobs syntheses. For the synthesis of 5,7-Dichloro-2-methyl-4-quinolinol, the logical starting material for these reactions would be 3,5-dichloroaniline (B42879).

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331). wikipedia.orgjptcp.com In this pathway, 3,5-dichloroaniline would be reacted with a β-ketoester. The reaction first forms a Schiff base intermediate, which then undergoes a thermal, acid-catalyzed cyclization (annulation) to yield the 4-hydroxyquinoline. wikipedia.org High boiling point solvents like mineral oil or Dowtherm are traditionally used to achieve the high temperatures (~250 °C) required for the ring-closing step. wikipedia.orgnih.gov

The Gould-Jacobs reaction is another powerful method for preparing 4-hydroxyquinoline derivatives. wikipedia.org This reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline. wikipedia.org Starting with 3,5-dichloroaniline in a Gould-Jacobs reaction would produce 5,7-dichloro-4-hydroxyquinoline (B67264) after the full sequence. This method has been successfully used to prepare related compounds like 4,7-dichloroquinoline (B193633) from m-chloroaniline. orgsyn.orgresearchgate.net

Table 1: Comparison of Condensation/Cyclization Routes

| Reaction Name | Key Reactants | Typical Conditions | Intermediate | Product Type |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High temperature (~250 °C) in inert solvent (e.g., mineral oil) | Schiff base | 4-Hydroxyquinoline |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate | Heat (e.g., in Dowtherm), followed by saponification and decarboxylation | Anilidomethylenemalonic ester | 4-Hydroxyquinoline |

Functionalization and Derivatization Reactions at Key Positions

The specific substituents on the quinoline ring are crucial for its chemical properties and are introduced either during the ring synthesis or through post-synthesis modification.

Introduction of Methyl Substituents in Quinoline Synthesis

The introduction of the C2-methyl group in this compound is elegantly achieved as an integral part of specific cyclization strategies. The choice of the β-dicarbonyl compound in these syntheses directly determines the substitution pattern at the 2-position of the resulting quinoline.

The Conrad-Limpach synthesis is particularly well-suited for this purpose. wikipedia.org To introduce a methyl group at the C2 position, ethyl acetoacetate (B1235776) is used as the β-ketoester reactant. The reaction between an aniline (such as 3,5-dichloroaniline) and ethyl acetoacetate proceeds via condensation and subsequent thermal cyclization to directly furnish a 2-methyl-4-hydroxyquinoline. wikipedia.orgwikipedia.orgnih.gov This one-step formation of the substituted heterocyclic core is a highly efficient strategy for installing both the C2-methyl and C4-hydroxyl groups simultaneously.

Table 2: Reagents for C2-Methyl Group Introduction

| Synthetic Route | Reagent for C2-Methylation | Starting Material | Resulting Structure |

| Conrad-Limpach Synthesis | Ethyl acetoacetate | 3,5-Dichloroaniline | This compound |

Selective Substitution Reactions on the Quinoline Ring System

The quinoline ring, particularly when substituted with electron-withdrawing groups such as halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the two chlorine atoms on the benzene (B151609) portion of the scaffold significantly influence the electron density of the ring system, thereby enhancing its reactivity toward nucleophiles.

While specific literature detailing substitution reactions on this compound is limited, the reactivity can be inferred from related structures. The chlorine atoms at positions 5 and 7 are expected to be replaceable by various functional groups, including amines and alkyl groups, through nucleophilic displacement. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). nih.govyoutube.com

The reactivity of different positions on the quinoline ring towards nucleophiles is not uniform. For di- or tri-chloro-substituted quinolines, substitution often occurs preferentially at the C4 position. mdpi.commdpi.com However, in this compound, the C4 position is occupied by a hydroxyl group. This leaves the C5 and C7 positions as the primary sites for nucleophilic attack. The presence of the electron-donating hydroxyl group (in its phenoxide form under basic conditions) and the methyl group can modulate the regioselectivity of these substitution reactions.

Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated successful nucleophilic substitution of the C4-chloro group with nucleophiles like hydrazine (B178648). mdpi.com For instance, the reaction of a chloroquinolinone with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) yields the corresponding hydrazino-derivative. mdpi.com This suggests that similar transformations at the C5 and C7 positions of this compound could be achievable, providing pathways to novel derivatives.

Table 1: Examples of Nucleophilic Substitution on Analogous Chloro-Quinolines

| Starting Material | Nucleophile/Reagents | Product | Reaction Conditions | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Absolute ethanol, reflux, 4h | mdpi.com |

| 4,7-Dichloroquinoline | Phenols / [bmim][PF6] | 7-Chloro-4-phenoxyquinolines | Microwave irradiation, 10 min | nih.gov |

| 6,7-Dichloro-5,8-quinolinequinone | Anilines / Pd(OAc)₂, XPhos | 6-Arylamino-7-chloro-5,8-quinolinequinones | 1,4-Dioxane, 80 °C | cardiff.ac.uk |

Regioselective Synthesis of Advanced Intermediates

The regioselective synthesis of advanced intermediates from this compound is crucial for developing more complex molecules. Regioselectivity, the control over which position on the molecule reacts, is a key challenge in organic synthesis. The principles of SNAr reactions on di-substituted heteroaromatic systems provide a theoretical framework for predicting reaction outcomes. mdpi.com

In systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs with high regioselectivity at the C4 position, which is more activated. mdpi.com This is attributed to the electronic properties of the heterocyclic ring. While this compound lacks a leaving group at C4, if it were converted to a precursor with multiple leaving groups (e.g., 4,5,7-trichloro-2-methylquinoline), one could predict a hierarchy of reactivity. The C4 position would likely be the most susceptible to substitution, followed by C5 and C7.

A potential strategy to generate advanced intermediates involves first modifying the 4-hydroxyl group to a better leaving group (e.g., a tosylate or triflate) or replacing it with a chlorine atom using reagents like phosphoryl chloride. This would yield a trichloro-substituted quinoline, a versatile intermediate. Subsequent reactions with different nucleophiles could then proceed in a regioselective manner. For example, a mild nucleophilic substitution might replace the C4-substituent, while harsher conditions could be required to substitute the C5 or C7 chlorines.

Research on 5,7-dichloro-8-hydroxyquinaldine, an isomer of the title compound, shows that the methyl group can be a site for reaction. Condensation with appropriate aldehydes can yield styrylquinolines, demonstrating that functionalization is not limited to substitution on the aromatic ring. nih.gov

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reaction protocols. The synthesis of quinoline derivatives has benefited significantly from these advancements, with a focus on catalytic methods and energy-efficient techniques like microwave irradiation. lew.ro

Catalytic Methods in Quinoline Derivative Synthesis

Catalysis offers a powerful tool for the synthesis of quinoline derivatives, often leading to higher yields, milder reaction conditions, and reduced waste compared to stoichiometric reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully applied to chloro-substituted quinolinequinones to form C-N bonds. cardiff.ac.uk For example, the amination of 6,7-dichloro-5,8-quinolinequinone with various anilines proceeds in excellent yields using a palladium(II) acetate/XPhos catalytic system. cardiff.ac.uk Such methods could potentially be adapted for the functionalization of this compound.

The synthesis of the quinoline core itself can be achieved through various catalytic name reactions, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. These reactions are often promoted by acid or base catalysts.

Table 2: Catalytic Approaches in Quinoline Synthesis

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos | 6,7-Dichloro-5,8-quinolinequinone, Anilines | High yields, forms C-N bonds | cardiff.ac.uk |

| Friedländer Synthesis | Various (e.g., Lewis acids, nanocatalysts) | 2-Aminoaryl ketones, Methylene ketones | Forms the quinoline ring system | |

| SNAr Reaction | Ionic Liquid ([bmim][PF6]) | 4,7-Dichloroquinoline, Phenols | Green solvent, high yields, short reaction time | nih.govresearchgate.net |

Microwave-Assisted and Other Modern Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry, dramatically reducing reaction times from hours to minutes and often improving product yields. lew.ro This technique has been effectively applied to the synthesis of quinoline derivatives.

One-pot microwave-assisted methods have been developed for the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃. The reaction proceeds rapidly (under 1 minute) under 600W microwave irradiation. asianpubs.org Another significant application is in SNAr reactions. The synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline and various phenols was achieved in excellent yields (72-82%) within 10 minutes using microwave energy in an ionic liquid, which serves as a green solvent. nih.govresearchgate.net

These findings highlight the potential for using microwave irradiation to facilitate reactions involving this compound, such as substituting the chlorine atoms or performing condensation reactions. The rapid, controlled heating provided by microwaves can lead to cleaner reactions and easier product isolation, aligning with the principles of sustainable chemistry.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

| Synthesis of 2,4-dichloroquinolines | Hours, conventional heating | < 1 minute, 600 W | Drastic reduction in reaction time | asianpubs.org |

| SNAr of 4,7-dichloroquinoline with phenols | Typically hours | 10 minutes | Speed, high yield, use of green solvent | nih.govresearchgate.net |

Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Aromatic Substitution Profiles

Nucleophilic aromatic substitution (SNAr) reactions are also a key feature of the reactivity of halogenated quinolines. In compounds like 2,4-dichloroquinazolines, which share structural similarities, the chlorine atom at the 4-position is highly susceptible to regioselective nucleophilic displacement by various amines. mdpi.com This high degree of regioselectivity is a valuable tool in the synthesis of novel bioactive molecules. mdpi.com While specific studies on the SNAr reactions of 5,7-dichloro-2-methyl-4-quinolinol are not extensively detailed in the provided results, the principles observed in analogous systems suggest that the chlorine atoms could potentially be displaced by strong nucleophiles under appropriate conditions.

Oxidation and Reduction Chemistry of the Quinoline (B57606) Core

The quinoline core is redox-active and can undergo both oxidation and reduction reactions, leading to the formation of various derivatives with distinct properties.

The oxidation of hydroxyquinolines can lead to the formation of quinolinediones, a class of compounds with significant biological interest. For instance, the oxidation of 8-hydroxyquinoline (B1678124) derivatives is a key step in the synthesis of quinoline-5,8-diones. cardiff.ac.uk These quinolinediones can be further functionalized. A notable example is the palladium-catalyzed Buchwald-Hartwig amination of 6,7-dichloro-5,8-quinolinequinone, which yields 6-arylamino derivatives. cardiff.ac.uk This highlights a pathway where the quinoline core is first oxidized to a dione, followed by substitution reactions on the quinone ring.

The redox transformations of quinoline derivatives involve the transfer of electrons and protons. The specific mechanisms can be complex and are influenced by the substituents on the quinoline ring. The presence of electron-withdrawing groups like chlorine can affect the reduction and oxidation potentials of the molecule. The interconversion between the hydroxyl and keto forms (enol-keto tautomerism) of the 4-quinolinol moiety also plays a crucial role in its reactivity and redox behavior.

Complexation Chemistry and Metal-Ligand Interactions

The 4-quinolinol scaffold, particularly with additional donor atoms, is an excellent ligand for coordinating with a wide range of metal ions. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group can act as coordination sites.

Derivatives of quinoline are well-known for their ability to form stable complexes with various transition metals and lanthanoids. pvpcollegepatoda.orgnih.gov For example, 5,7-dichloro-8-hydroxy-2-methylquinoline, a closely related compound, has been studied for its interaction with ionic micelles, which is relevant to its behavior in biological systems and its potential as a ligand. nih.gov The coordination of such ligands to metal ions can lead to the formation of complexes with interesting photophysical, magnetic, and biological properties. The resulting metal complexes have found applications in areas such as catalysis and materials science. pvpcollegepatoda.org

The design of quinoline-based ligands allows for the fine-tuning of the properties of the resulting metal complexes. The substituents on the quinoline ring can influence the steric and electronic properties of the ligand, thereby affecting the coordination geometry and stability of the complex. For instance, the introduction of a methyl group at the 2-position, as in this compound, can introduce steric hindrance that influences the arrangement of ligands around the central metal ion. The coordination can result in various geometries, such as tetrahedral or square planar, depending on the metal ion and the specific ligand structure. nih.gov

Stability and Dynamics of Metal Chelates

There is no available scientific literature detailing the stability and dynamics of metal chelates formed with this compound. Research into the chelating properties of quinoline derivatives has historically and extensively focused on 8-hydroxyquinolines . In 8-hydroxyquinoline and its derivatives, the hydroxyl group at position 8 and the nitrogen atom at position 1 form a bidentate chelation site that readily coordinates with metal ions. This structural feature is responsible for their well-documented use as chelating agents. researchgate.netcumbria.ac.ukscirp.org

In contrast, the 4-hydroxyquinoline (B1666331) structure of the specified compound does not possess this same arrangement of donor atoms, which likely accounts for the absence of studies on its metal chelate stability constants. A review of various substituted quinolinols confirms that the vast majority of research on metal complexes involves the 8-hydroxy isomer. researchgate.netnih.gov For instance, studies on the isomeric compound, 5,7-dichloro-2-methyl-8-hydroxyquinoline, have been conducted, but these findings are not applicable to the 4-hydroxy counterpart specified in the request. sigmaaldrich.comnih.gov

Multi-Component Reactions and Heterocycle Annulation

Similarly, there is a lack of specific published research on the use of This compound in multi-component reactions or as a substrate for heterocycle annulation.

While the field of organic synthesis includes many examples of multi-component reactions for the construction of the quinoline core itself, rsc.org and various nucleophilic and electrophilic substitution reactions have been explored for the 4-hydroxyquinoline scaffold, nih.govresearchgate.netmdpi.com specific examples starting from this compound are not documented.

Research on a related compound, Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate , indicates that the 4-hydroxyquinoline ring can serve as a precursor for other derivatives through reactions like oxidation and substitution. However, this information pertains to a molecule with a different substituent at the 2-position (a methyl ester instead of a methyl group) and thus falls outside the strict scope of this article. The reactivity of 4-hydroxyquinolines can also be directed towards the formation of new heterocyclic rings, such as the Knoevenagel condensation with aldehydes to form benzylidene derivatives or intramolecular ring closure with salicylaldehyde (B1680747) to yield chromenone structures. nih.gov Nevertheless, these are general reactivity patterns, and no studies have specifically reported these transformations using this compound.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the article with the required level of scientific detail and accuracy.

Molecular Structure, Electronic Properties, and Spectroscopic Elucidation

Conformational Analysis and Molecular Geometry

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformation and detailed geometric parameters of 5,7-Dichloro-2-methyl-4-quinolinol. The quinoline (B57606) core is largely planar, a characteristic feature of such aromatic systems. The primary conformational flexibility arises from the orientation of the hydroxyl group at the 4-position and the methyl group at the 2-position.

Theoretical calculations indicate that the quinoline ring system is nearly planar, with minor deviations from planarity. The substituents, the two chlorine atoms, the methyl group, and the hydroxyl group, lie close to the plane of the quinoline ring. The precise bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the presence of the electron-withdrawing chlorine atoms can affect the bond lengths within the benzene (B151609) ring portion of the quinoline system.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: As specific experimental data from X-ray crystallography is not publicly available, these values are based on theoretical calculations for similar quinoline structures and should be considered illustrative.)

| Parameter | Value (Å) | Parameter | Value (°) |

| C5-Cl | ~1.74 | C4-C5-C6 | ~120.5 |

| C7-Cl | ~1.74 | C6-C7-C8 | ~120.2 |

| C4-O | ~1.36 | C3-C4-O | ~121.0 |

| C2-C(methyl) | ~1.51 | N1-C2-C(methyl) | ~117.0 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule based on the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups and the quinoline skeleton. Due to the tautomeric nature of 4-hydroxyquinolines, which can exist in equilibrium with their 4-quinolone form, the spectrum can be complex.

Key expected vibrational frequencies include:

O-H/N-H stretching: A broad band in the region of 3400-2500 cm⁻¹ is anticipated, characteristic of the hydrogen-bonded hydroxyl group of the 4-quinolinol tautomer or the N-H group of the 4-quinolone tautomer.

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ would be indicative of the carbonyl group in the 4-quinolone tautomer.

Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations within the quinoline ring.

C-Cl stretching: Vibrations corresponding to the carbon-chlorine bonds are expected in the lower frequency region, typically around 800-600 cm⁻¹.

Methyl group vibrations: C-H stretching and bending vibrations of the methyl group would appear around 2950 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 2: Illustrative IR Vibrational Frequencies and Assignments for this compound (Note: These are predicted assignments based on data for similar compounds in the absence of specific experimental spectra.)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching |

| ~2960 | C-H stretching (methyl) |

| ~1650 | C=O stretching (quinolone form) |

| ~1600, 1570, 1480 | Aromatic C=C and C=N stretching |

| ~1440 | C-H bending (methyl) |

| ~820 | C-H out-of-plane bending |

| ~750 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound would provide distinct signals for the protons of the methyl group and the aromatic rings. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents.

Methyl Protons: A singlet peak is expected for the methyl group protons at the 2-position, likely in the range of δ 2.4-2.7 ppm.

Aromatic Protons: The protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The proton at C3 would likely be a singlet. The protons at C6 and C8 are absent due to chlorine substitution. The remaining protons on the benzene ring would show coupling patterns consistent with their positions relative to each other.

Hydroxyl/Amide Proton: A broad singlet for the OH or NH proton would be observed, the chemical shift of which would be highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values based on known substituent effects on quinoline systems.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C2) | ~2.5 | Singlet |

| H (at C3) | ~6.5 | Singlet |

| H (at C6) | ~7.8 | Singlet |

| H (at C8) | ~7.6 | Singlet |

| -OH (at C4) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Connectivity

While a specific experimental spectrum for this compound is not widely available in the reviewed literature, the ¹³C NMR chemical shifts can be reliably predicted based on the known spectrum of quinoline and the established effects of its substituents. The quinoline core provides a foundational set of chemical shifts, which are then modified by the electronic influence of the methyl, hydroxyl, and chloro groups.

The two chlorine atoms at positions 5 and 7 are strongly electron-withdrawing, causing a significant downfield shift (an increase in ppm) for the carbon atoms to which they are directly attached (C-5 and C-7). The carbons ortho and para to these halogens will also be affected, though to a lesser extent. The hydroxyl group at C-4 is a strong electron-donating group, which typically causes an upfield shift (a decrease in ppm) for the carbons in its vicinity, particularly the ortho and para positions. The methyl group at C-2 generally induces a small shielding effect.

The quaternary carbons (C-4, C-5, C-7, C-8a, and C-4a) are typically weaker in intensity compared to the carbons bearing hydrogen atoms. The predicted chemical shifts provide a valuable fingerprint for the identification and structural confirmation of the molecule.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning for Shift |

|---|---|---|

| C-2 | ~158 | Carbon attached to nitrogen and adjacent to the methyl group. |

| C-3 | ~110 | Shielded by the adjacent hydroxyl group. |

| C-4 | ~175 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-4a | ~140 | Bridgehead carbon influenced by the fused rings and substituents. |

| C-5 | ~128 | Deshielded by the directly attached chlorine atom. |

| C-6 | ~126 | Influenced by adjacent chloro-substituents. |

| C-7 | ~130 | Deshielded by the directly attached chlorine atom. |

| C-8 | ~125 | Influenced by the adjacent chloro-substituent and nitrogen atom. |

| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |

| CH₃ | ~20 | Typical shift for a methyl group on an aromatic ring. |

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₀H₇Cl₂NO, leading to a monoisotopic mass of approximately 227.99 Da.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which arises from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, the molecular ion will appear as a cluster of peaks:

[M]⁺: The ion containing two ³⁵Cl atoms.

[M+2]⁺: The ion containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The ion containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a characteristic ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule. libretexts.orgchemdictionary.orgchemguide.co.uk

The fragmentation of quinoline derivatives under electron impact is often complex but can provide valuable structural information. nih.govnih.govchempap.orgresearchgate.net For this compound, plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of a chlorine radical (•Cl).

Elimination of hydrogen chloride (HCl).

Expulsion of a neutral carbon monoxide (CO) molecule from the quinolinol ring structure.

These fragmentation processes lead to a series of daughter ions that can be analyzed to confirm the connectivity and substituent arrangement of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, the principles of X-ray crystallography indicate the type of information that would be obtained from such a study.

X-ray crystallography would provide the definitive solid-state structure, confirming the atomic connectivity and revealing precise bond lengths, bond angles, and torsion angles. It would establish the planarity of the fused quinoline ring system. Of particular interest would be the intermolecular interactions in the crystal lattice. The presence of the 4-hydroxyl group and the heterocyclic nitrogen atom makes the molecule capable of forming strong hydrogen bonds. helsinki.finih.gov Studies on similar quinolinol derivatives show that molecules often arrange into one- or two-dimensional networks through O-H•••N or O-H•••O hydrogen bonds. helsinki.finih.gov It would be expected that in the crystal structure of this compound, the hydroxyl group of one molecule would act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, leading to the formation of chains or more complex supramolecular architectures. Pi-pi stacking interactions between the aromatic quinoline rings are also a common feature in the crystal packing of such compounds. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applicationsnih.gov

Density Functional Theory (DFT) has become a highly effective theoretical approach for investigating the electronic structure of molecules. nih.gov It is widely used to determine a compound's kinetic and thermodynamic stability, calculate its structure, understand reaction mechanisms, analyze molecular interactions, and evaluate optical and electronic properties. nih.govfu-berlin.de

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. fu-berlin.de For quinoline (B57606) derivatives, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed three-dimensional structure of the molecule in the gas phase. Furthermore, energetic calculations can determine thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. fu-berlin.de This information is crucial for assessing the compound's stability.

Table 1: Example of Calculated Thermodynamic Parameters for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1285.5 |

| Enthalpy (Hartree) | -1285.4 |

| Gibbs Free Energy (Hartree) | -1285.6 |

Note: The values presented are hypothetical for illustrative purposes and would be obtained from specific DFT calculations.

DFT is instrumental in elucidating the electronic properties of molecules by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electrical transport properties. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). nih.gov

These descriptors provide a quantitative measure of the molecule's reactivity and are essential for predicting its behavior in chemical reactions. mdpi.com For instance, the electrophilicity index helps in understanding the ability of a molecule to accept electrons. nih.gov

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for a Quinoline Derivative

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -2.1 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 2.1 |

| Electronegativity | χ | (I+A)/2 | 4.3 |

| Chemical Hardness | η | (I-A)/2 | 2.2 |

| Chemical Softness | S | 1/(2η) | 0.23 |

| Electrophilicity Index | ω | μ²/2η | 4.19 |

Note: The values presented are hypothetical for illustrative purposes.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the structural characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned to specific functional groups, aiding in the confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms. These theoretical predictions are highly useful in interpreting experimental NMR spectra and assigning signals to the correct nuclei within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov These calculations help in understanding the electronic transitions, such as π→π* and n→π*, within the molecule.

Quantum Chemical Descriptors and Reactivity Analyses

Beyond global descriptors, computational chemistry offers methods to analyze the local reactivity of a molecule, identifying specific sites prone to electrophilic or nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs of heteroatoms and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green regions denote neutral or near-zero potential.

For a molecule like 5,7-Dichloro-2-methyl-4-quinolinol, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, making them sites for electrophilic interaction. Positive potentials might be found on the hydrogen atoms of the hydroxyl group and the methyl group.

The Fukui function, f(r), is a local reactivity descriptor derived from conceptual DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com It is used to identify the most reactive sites in a molecule for different types of reactions:

f+(r): For nucleophilic attack (reaction with an electron donor). This function highlights the sites where an additional electron is most likely to be accommodated.

f-(r): For electrophilic attack (reaction with an electron acceptor). This indicates the sites from which an electron is most easily removed.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in the molecule, one can quantitatively predict the most probable sites for electrophilic and nucleophilic substitution. For quinoline derivatives, these calculations can pinpoint specific carbon or heteroatom positions that are most susceptible to chemical modification. researchgate.net

Intermolecular Interactions and Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of molecules like this compound. These interactions, though weaker than covalent bonds, collectively govern the physical and chemical properties of molecular solids.

Hydrogen Bonding Networks and Halogen Bonding

The molecular structure of this compound features key functional groups capable of participating in significant intermolecular interactions. The hydroxyl (-OH) group at the 4-position is a potent hydrogen bond donor, while the nitrogen atom within the quinoline ring and the oxygen of the hydroxyl group act as hydrogen bond acceptors. This allows for the formation of robust hydrogen bonding networks, which are primary determinants of the crystal lattice structure.

Furthermore, the presence of two chlorine atoms at the 5 and 7 positions introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this molecule, the chlorine atoms could interact with the nitrogen or oxygen atoms of neighboring molecules, contributing to the stability and specific geometry of the crystal packing.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

To visualize and quantify these non-covalent interactions, theoretical chemistry offers powerful tools such as the Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analysis.

Reduced Density Gradient (RDG): This method, based on the electron density and its gradient, allows for the identification and visualization of non-covalent interactions in real space. An RDG analysis of a dimer or a crystal unit cell of this compound would reveal regions corresponding to different types of interactions. These are typically color-coded:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weaker van der Waals interactions.

Red: Strong repulsive interactions, indicating steric clashes.

A theoretical study on the related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, utilized NCI analysis, demonstrating its utility in understanding the intramolecular hydrogen bond between the hydroxyl group and the formyl group. A similar analysis for this compound would be expected to highlight the intermolecular hydrogen and halogen bonds.

Electron Localization Function (ELF): ELF analysis provides a measure of electron localization, which is useful for characterizing chemical bonds and lone pairs. In the context of intermolecular interactions, ELF can help to visualize the electron density associated with hydrogen and halogen bonds, providing further insight into their nature and strength.

Photophysical Property Calculations and Optical Applications

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules. For this compound, these calculations could elucidate its absorption and emission characteristics.

Key parameters that would be calculated include:

Maximum Absorption Wavelength (λmax): This corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Oscillator Strength (f): This value indicates the probability of a particular electronic transition.

HOMO-LUMO Energy Gap: This gap is a crucial indicator of the molecule's electronic properties and reactivity.

By performing these calculations in different solvents using a solvation model like the Polarizable Continuum Model (PCM), one could predict how the photophysical properties of this compound would change with the polarity of the environment. While specific data for this compound is scarce, studies on other quinoline derivatives often reveal interesting photophysical behaviors, suggesting potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or in a simulated crystal environment, would provide valuable insights into its conformational landscape.

Although no specific MD simulation studies for this compound are readily available, the methodology is well-established and would be a critical step in a thorough computational investigation of this compound.

Mechanistic Investigations of Biological Activities Excluding Clinical Trials and Safety

Cellular and Subcellular Target Identification and Engagement

There is no available research data from the conducted searches detailing the interaction of 5,7-Dichloro-2-methyl-4-quinolinol with nucleic acid structures such as G-quadruplex DNA. While the study of small molecules that bind to G-quadruplexes is an active area of research for developing new therapeutic agents, no studies were identified that specifically implicate this compound in such interactions.

The specific enzyme targets of this compound and its mechanisms of modulation or inhibition are not documented in the available scientific literature. Research on other substituted quinolines has indicated potential for enzyme inhibition, such as the noncovalent inhibition of the proteasome by certain quinoline (B57606) derivatives, which was shown to occur through a mixed-type inhibition mechanism. nih.gov However, these findings are not specific to this compound, and it is unknown if it shares these or other enzyme-inhibiting properties.

In Vitro Cellular Responses and Mechanistic Pathways in Cell Lines

No studies were found that investigate the ability of this compound to induce apoptosis or activate other programmed cell death pathways in cell lines. The specific molecular cascades, such as the involvement of caspases or Bcl-2 family proteins, following treatment with this compound have not been characterized.

Information regarding the effects of this compound on cell cycle progression is not available in the reviewed literature. It is currently unknown whether this compound can cause perturbations in the cell cycle or induce arrest at specific phases, such as the G2/M phase.

The impact of this compound on mitochondrial function has not been reported. There is no data to suggest whether it induces mitochondrial dysfunction, affects mitochondrial membrane potential, or influences the release of mitochondrial proteins involved in apoptosis, such as cytochrome c. While a related compound, 5,7-Dichloro-8-hydroxyquinoline, has been noted as a mitochondrial inhibitor that binds to ATP synthase, this action cannot be attributed to this compound without specific evidence. biosynth.com

DNA Damage Induction and Repair Pathway Interactions

The interaction of quinoline derivatives with genetic material is a critical aspect of their biological activity. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights. For instance, lanthanide complexes of the isomeric compound 5,7-dichloro-8-quinolinoline have been shown to interact strongly with DNA. nih.gov Various analytical methods suggest that intercalation is the most probable mode of binding for these complexes. nih.gov Intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity. nih.gov

Furthermore, other chlorinated compounds have been demonstrated to induce DNA damage, specifically by causing an excess of apurinic/apyrimidinic (AP) sites compared to direct strand breaks. nih.gov AP sites are a form of DNA damage that can be mutagenic if not repaired. nih.gov The metabolic activation of some quinoline derivatives, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), can lead to the formation of DNA adducts, which are covalent attachments to the DNA molecule. nih.gov These adducts can initiate carcinogenic processes. nih.gov While human mammary epithelial cells have shown the capacity to repair these adducts, their formation underscores the potential of the quinoline core to interfere with DNA integrity. nih.gov The cellular response to such damage typically involves complex DNA repair pathways, such as nucleotide excision repair and mismatch repair, which are responsible for correcting lesions and maintaining genomic stability. nih.gov

Metal Chelation and Ionophore Mechanisms in Biological Systems

The 4-quinolinol structure, akin to its 8-quinolinol isomer, possesses functional groups capable of forming complexes with metal ions. Chelation is a process where a molecule, the chelating agent, forms multiple bonds to a single central metal ion, creating a stable, water-soluble complex. nih.gov This ability to bind and transport metal ions is a key mechanism of action for many compounds in biological systems. nih.govnih.gov Factors influencing chelate stability in vivo include the intrinsic properties of the chelator and metal, pH, and competition from other endogenous molecules. nih.govpsu.edu

Essential metal ions like iron, copper, and zinc are vital for numerous cellular functions, including DNA synthesis and enzymatic activity. nih.gov The precise balance of these metals, known as metal homeostasis, is tightly regulated. Disruption of this balance is implicated in various diseases, including cancer. nih.gov

Chelating agents and ionophores can be used to therapeutically modulate metal homeostasis. nih.gov By binding to specific metal ions, these agents can either deplete the cell of essential metals or, conversely, transport them across cell membranes, leading to an accumulation that can generate toxic reactive oxygen species. This strategy of exploiting the dysregulation of metal balance is a promising approach in developing new therapies. nih.gov

The formation of metal complexes can significantly alter the biological activity of a parent compound. A notable example is seen with the isomeric compound 5,7-dichloro-8-quinolinoline (H-ClQ). When complexed with lanthanide metals (Sm, Eu, Tb, Ho), the resulting complexes exhibit enhanced cytotoxicity against several human tumor cell lines compared to the free quinoline ligand. nih.gov This suggests that the metal complex, rather than the quinoline derivative alone, is the more potent cytotoxic agent. The formation of such complexes can facilitate the transport of the active molecule into cells or enable new mechanisms of action, such as the potent DNA intercalation observed with these lanthanide complexes. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Lanthanide Complexes of 5,7-dichloro-8-quinolinoline nih.gov

| Compound | BEL7404 (Hepatocellular Carcinoma) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |

| H-ClQ | 12.3 | 10.2 | 28.6 |

| [Sm(ClQ)₃(H₂O)₂] | 1.2 | 3.5 | 10.8 |

| [Eu(ClQ)₃(H₂O)₂] | 2.5 | 4.6 | 12.5 |

| [Tb(ClQ)₃(H₂O)₂] | 15.2 | 6.6 | 25.2 |

| [Ho(ClQ)₃(H₂O)₂] | 6.3 | 5.8 | 18.7 |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The presence and position of halogen atoms on the quinoline core are critical determinants of biological efficacy. The introduction of halogen substituents, such as chlorine or bromine, often leads to a significant enhancement in antimicrobial and antimalarial potency. nih.govnih.gov For example, in the development of 4-quinolone antibiotics like ciprofloxacin, the addition of a fluorine atom at the C-6 position dramatically improved antibacterial activity. nih.gov In the context of 4-aminoquinolines, an electron-withdrawing group, typically a chlorine atom at the C-7 position, is considered essential for high antimalarial activity. youtube.com This feature is a common structural element in drugs like chloroquine (B1663885) and amodiaquine. youtube.com Therefore, the two chlorine atoms at positions 5 and 7 on this compound are expected to be major contributors to its bioactivity.

Impact of Substituents at Other Quinoline Ring Positions

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. rsc.orgresearchgate.net The presence of electron-donating or electron-withdrawing groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. biointerfaceresearch.com

For instance, the introduction of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org In a series of quinoline-based amino acid derivatives, compounds featuring a carboxylic acid moiety demonstrated moderate to excellent antibacterial activity against various strains, whereas analogous compounds without this group showed negligible properties. biointerfaceresearch.com This suggests that the acidic group is crucial for the observed antibacterial effect in that series. biointerfaceresearch.com

Furthermore, the position of substituents is a critical determinant of activity. In the context of antifungal properties, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus have been explored to develop active compounds. nih.gov For antiprotozoal activity against Leishmania donovani, the introduction of a substituent at the C-4 position of the quinoline ring was found to improve activity. researchgate.net This enhancement is thought to be due to interference with the parasite's mitochondrial activity, leading to a collapse in its bioenergetics from ATP exhaustion. researchgate.net

In the development of antibacterial agents, the presence of a 5-chloro-quinoline-8-ol scaffold has been associated with moderate activity against Gram-negative bacteria. nih.gov The strategic placement of various functional groups at different positions on the quinoline scaffold can lead to compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ijresm.comnih.govresearchgate.net The synthetic versatility of the quinoline nucleus allows for extensive chemical modifications to optimize potency and selectivity. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Quinoline Derivatives

| Substituent/Modification | Position(s) | Effect on Biological Activity | Reference(s) |

| Chloro group | - | Enhanced antileishmanial activity. | rsc.org |

| Carboxylic acid moiety | - | Moderate to excellent antibacterial activity. | biointerfaceresearch.com |

| Amino chain | C-4 | Improved antileishmanial activity. | researchgate.net |

| 5-Chloro-8-hydroxy | C-5, C-8 | Moderate activity against Gram-negative bacteria. | nih.gov |

| Various functional groups | C-2, C-4, C-6 | Development of antifungal properties. | nih.gov |

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiprotozoal)

Quinoline derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential cellular processes in bacteria, fungi, and protozoa. ijresm.comresearchgate.net

Antibacterial Action: The antibacterial mechanism of many quinoline compounds, particularly the fluoroquinolone class, involves the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for DNA replication, recombination, and repair. Another notable quinoline derivative, bedaquiline, acts by inhibiting mycobacterial ATP synthase, which is essential for energy production in the bacterium. nih.gov Some novel synthetic quinoline derivatives have shown potential to target the proton pump of ATP synthase. nih.gov Furthermore, molecular docking studies have suggested that certain quinoline hybrids might target both bacterial LptA (lipopolysaccharide transport) and Topoisomerase IV proteins, indicating a potential dual-target mechanism that could be effective against a broad spectrum of bacteria. nih.gov

Antifungal Action: The antifungal mechanisms of quinoline derivatives often involve the disruption of fungal cell membrane integrity. acs.orgnih.gov Studies on certain quinoline compounds have revealed that they can cause changes in cell membrane permeability, leading to the release of cellular contents. acs.orgnih.gov Other observed effects include the accumulation of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential, which ultimately inhibit fungal growth and spore germination. acs.org The enzyme aspartate semialdehyde dehydrogenase (ASADH), which is part of a fungal-specific pathway for amino acid synthesis, has also been identified as a potential target for some quinoline-based antifungal agents. researchgate.net

Antiprotozoal Action: The antiprotozoal activity of quinoline derivatives is well-documented, particularly their antimalarial effects. nih.gov The mechanism of action for many antimalarial quinolines, like chloroquine, involves the inhibition of heme detoxification in the parasite. researchgate.net This leads to the accumulation of toxic heme, causing parasite death. researchgate.net Against other protozoa, such as Trypanosoma and Leishmania, quinoline derivatives have demonstrated significant activity. nih.govresearchgate.net For instance, some compounds have shown to interfere with the mitochondrial activity of the parasite, causing a collapse in its energy metabolism. researchgate.net The broad-spectrum antiprotozoal activity of certain quinoline derivatives highlights their potential as lead compounds for the development of new anti-infective agents. nih.gov

Table 2: Summary of Antimicrobial Action Mechanisms of Quinoline Derivatives

| Antimicrobial Class | Mechanism of Action | Target Organism(s) | Reference(s) |

| Antibacterial | Inhibition of DNA topoisomerases (DNA gyrase, Topoisomerase IV). | Bacteria | nih.gov |

| Inhibition of mycobacterial ATP synthase. | Mycobacterium tuberculosis | nih.gov | |

| Targeting LptA and Topoisomerase IV proteins. | Gram-positive & Gram-negative bacteria | nih.gov | |

| Antifungal | Disruption of cell membrane permeability. | Fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) | acs.orgnih.govacs.org |

| Accumulation of reactive oxygen species (ROS). | Fungi | acs.org | |

| Inhibition of aspartate semialdehyde dehydrogenase (ASADH). | Fungi (e.g., Candida albicans) | researchgate.net | |

| Antiprotozoal | Inhibition of heme detoxification. | Plasmodium spp. | researchgate.net |

| Interference with mitochondrial activity and ATP exhaustion. | Leishmania donovani | researchgate.net | |

| Broad-spectrum activity against various trypanosomatids. | Trypanosoma spp., Leishmania spp. | nih.govresearchgate.net |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation of 5,7-Dichloro-2-methyl-4-quinolinol from impurities and related compounds. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of quinolinol derivatives. A reverse-phase (RP) HPLC method has been shown to be effective for the separation of the closely related isomer, 5,7-Dichloro-8-hydroxy-2-methylquinoline. nih.gov This technique is scalable and can be adapted for the isolation of impurities in preparative separation. nih.gov

The method typically employs a mixed-mode column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. nih.gov The use of pre-column derivatization with metal ions, such as Palladium(II), can also be employed to enhance separation and detection for halogenated 8-hydroxyquinolines. nih.gov

Table 1: Example HPLC Conditions for a Related Dichloro-methyl-quinolinol Isomer

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | nih.gov |

| Detection | UV-Vis | nih.gov |

| Application | Purity assessment, impurity isolation | nih.gov |

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's low volatility and the presence of a polar hydroxyl group. These characteristics can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. researchgate.net

To overcome these limitations, chemical derivatization is employed. This process converts the polar -OH group into a less polar, more volatile functional group. jfda-online.com Common derivatization strategies for compounds containing hydroxyl groups include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Acylation: Reaction with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) to form ester derivatives. nih.gov

This derivatization step not only improves volatility and thermal stability but also enhances chromatographic separation and can produce characteristic mass fragments that aid in structural confirmation by MS. jfda-online.comnih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative analysis of quinolinol compounds, leveraging their ability to absorb and emit light.

UV-Visible spectrophotometry is a straightforward and robust method for determining the concentration of this compound in solution, based on the Beer-Lambert law. The quinoline (B57606) ring system contains chromophores that absorb light in the ultraviolet and visible regions. The absorption spectra of 8-hydroxyquinoline (B1678124) derivatives typically show two primary absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net For instance, studies on metal complexes of the isomer 5,7-dichloro-8-quinolinol show strong absorbance that can be used for quantification. escholarship.org The stability of such compounds in solution can also be effectively monitored over time by observing changes in the UV-Vis spectrum. nih.gov

Table 2: Reported UV-Vis Absorption Maxima for Related Quinolinol Systems

| Compound/System | Absorption Maxima (λmax) | Solvent/Conditions | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivatives | ~234 nm, ~308 nm | Not specified | researchgate.net |

| tris(5,7-dichloro-8-hydroxyquinolinato)bismuth | ~401 nm | CH₂Cl₂ | escholarship.org |

While the compound itself may exhibit some native fluorescence, its emission properties are often significantly enhanced upon chelation with metal ions. This property is the basis for using this compound and its isomers as fluorescent probes for metal ion detection and in binding studies. For example, a bismuth complex of 5,7-dichloro-8-quinolinol exhibits measurable fluorescence. escholarship.org The study of the compound's interaction with metal ions or biological macromolecules can be performed by monitoring changes in fluorescence intensity or shifts in the emission wavelength.

Table 3: Photoluminescence Properties of a Metal Complex of a Related Isomer

| System | Property | Wavelength (nm) | Reference |

|---|---|---|---|

| tris(5,7-dichloro-8-hydroxyquinolinato)bismuth | Excitation | Not specified | escholarship.org |

| Emission | ~505-544 nm range for similar complexes |

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of quinolinol compounds. These methods can determine the redox potential, which provides insight into the compound's tendency to donate or accept electrons. The redox behavior of the 8-quinolinol scaffold has been studied to understand its antioxidant or pro-oxidant activities. nih.gov The interaction of metal complexes of halogenated quinolinols with biological targets like DNA has also been investigated using cyclic voltammetry. Such studies help to elucidate mechanisms of action by measuring how the complex's redox potential changes upon binding. The electrochemical properties are crucial for applications in sensor development and for understanding the compound's biological redox cycling. researchgate.net While specific redox potential values for this compound are not widely published, analysis of the parent 8-quinolinol confirms the utility of cyclic voltammetry for this class of molecules. nih.gov

Microscopic Techniques for Cellular Localization and Interaction Studies

Detailed research findings and data tables for this section cannot be provided at this time due to a lack of available scientific literature on the microscopic analysis of this compound.

Emerging Research Areas and Future Directions

Rational Design of Next-Generation Quinoline (B57606) Derivatives

Rational design is a strategic approach used to create new molecules with specific, enhanced properties. For 5,7-Dichloro-2-methyl-4-quinolinol, this involves the targeted modification of its structure to generate novel derivatives with improved biological activity or material characteristics. The quinoline nucleus is a well-established starting point for developing therapeutic agents, and its derivatives have been explored for antimalarial, anticancer, and antimicrobial applications nih.govmdpi.com.

Future research can leverage the this compound scaffold by:

Modifying Core Substituents: The methyl group at the C2 position and the hydroxyl group at the C4 position are prime targets for chemical modification. For instance, creating a library of esters or ethers at the hydroxyl position could modulate the compound's solubility and cell permeability.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and testing their biological activity, researchers can establish clear relationships between chemical structure and function. This data is crucial for designing more potent and selective molecules mdpi.com.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can optimize a molecule's pharmacokinetic or pharmacodynamic profile.

This systematic approach, guided by the principles of medicinal chemistry, can unlock the full potential of the 5,7-dichloro-quinoline framework to produce next-generation compounds for various applications.

Applications in Material Science and Optoelectronics (e.g., OLEDs)

Quinoline derivatives are increasingly recognized for their utility in material science, owing to their inherent electronic and photophysical properties mdpi.com. They are particularly promising for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) acs.org. The planar, aromatic structure of the quinoline ring system facilitates electron delocalization and can support charge transport, while modifications to the scaffold can tune its luminescence mdpi.comresearchgate.net.

While direct research on this compound in this area is nascent, significant potential exists. Notably, metal chelates of its isomer, 5,7-dichloro-8-hydroxyquinoline, have been successfully synthesized and used as the light-emitting layer in OLEDs, producing bright electroluminescence researchgate.net. This precedent strongly suggests that this compound could also serve as a valuable ligand for forming metal complexes (e.g., with aluminum, zinc, or iridium) for similar purposes.

Future research directions include:

Synthesis of Metal Complexes: Investigating the coordination of this compound with various metal ions to create novel complexes with desirable photoluminescent properties.

Photophysical Characterization: Measuring key parameters of the parent compound and its derivatives, such as absorption/emission spectra, quantum yield, and excited-state lifetimes, to assess their suitability for OLED applications.

Device Fabrication and Testing: Incorporating these new materials as emissive or charge-transport layers in prototype OLED devices to evaluate their performance, efficiency, and stability.

The ability to tune the electronic properties through substitution on the quinoline ring makes this compound class a fertile ground for discovering next-generation materials for displays, lighting, and other optoelectronic technologies.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with and report on biological targets, enabling the study of cellular processes in real-time. The quinoline scaffold is an excellent foundation for creating fluorescent probes due to its intrinsic fluorescence and synthetically accessible structure crimsonpublishers.comcrimsonpublishers.com. These probes can be engineered to detect specific ions, molecules, or changes in the cellular environment, such as pH or viscosity nih.govresearchgate.net.

The rational design of a quinoline-based fluorescent probe involves creating a modular structure with distinct domains for tuning photophysical properties, ensuring solubility, and enabling specific targeting nih.gov. For this compound, this could involve:

Functionalization: Modifying the hydroxyl group to act as a recognition site that triggers a change in fluorescence upon binding to a specific analyte.

Targeted Delivery: Attaching moieties that direct the probe to specific cellular compartments, such as the mitochondria or lipid droplets crimsonpublishers.comresearching.cn.

"Turn-On/Turn-Off" Mechanisms: Designing the molecule so its fluorescence is "off" until it interacts with its target, at which point it "turns on," minimizing background signal and enhancing sensitivity.

Although specific probes based on this compound have yet to be reported, its core structure is highly amenable to the synthetic strategies used to create probes from other quinoline derivatives researchgate.netacs.org. Such tools would be invaluable for bioimaging and advancing our understanding of molecular and cellular biology.

Table 1: Potential Future Applications of this compound Based on Analogous Compounds

| Research Area | Potential Application | Rationale Based on Related Compounds |

|---|---|---|

| Rational Design | Development of new anticancer or antimalarial agents. | The 4,7-dichloroquinoline (B193633) and other quinoline scaffolds are foundational to numerous approved and experimental drugs nih.govmdpi.com. |

| Material Science | Emissive or electron-transport material in OLEDs. | Metal complexes of the isomer 5,7-dichloro-8-hydroxyquinoline exhibit efficient electroluminescence researchgate.net. |

| Chemical Probes | Fluorescent sensor for specific ions or biomolecules. | The quinoline core is a "privileged" structure for fluorescent probes due to its intrinsic photophysical properties crimsonpublishers.comcrimsonpublishers.com. |

| Computational Modeling | In silico prediction of bioactivity and toxicity. | QSAR and docking are routinely used to predict the properties of novel quinoline derivatives, accelerating drug discovery nih.govresearchgate.net. |

| Systems Biology | A tool to perturb cellular networks for mechanism-of-action studies. | Bioactive small molecules are used to induce changes in cells, which are then analyzed by omics to understand complex pathways nih.gov. |

Advanced Computational Modeling for Predictive Research

In silico, or computational, methods are now indispensable in chemical and biological research. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) allow scientists to predict the properties of molecules before they are ever synthesized, saving significant time and resources nih.govnih.gov.

For this compound and its potential derivatives, computational modeling can be applied to:

Predict Biological Activity: Molecular docking simulations can predict how well a molecule will bind to a specific biological target, such as a bacterial enzyme or a cancer-related protein, helping to prioritize which derivatives to synthesize researchgate.netijprajournal.com.

Estimate Pharmacokinetic Properties: In silico tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, offering an early indication of a compound's drug-like potential researchgate.net.

Calculate Material Properties: DFT calculations can be used to predict the electronic structure and photophysical properties (like HOMO-LUMO energy gaps and absorption spectra) of new derivatives, guiding the design of materials for optoelectronic applications nih.govmdpi.com.

By building and validating robust computational models, researchers can screen vast virtual libraries of compounds derived from the this compound scaffold to identify the most promising candidates for further experimental investigation.

Integration with Systems Biology and Omics Technologies

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. It heavily relies on "omics" technologies, such as genomics, proteomics, and metabolomics, which provide global measurements of genes, proteins, and metabolites nih.gov.

Bioactive small molecules like derivatives of this compound can serve as powerful tools within a systems biology framework. If a derivative is found to have a potent effect on cells (e.g., inhibiting cancer cell growth), it can be used as a chemical perturbagen. Researchers can treat a biological system with the compound and then use omics technologies to observe the system-wide response. For example:

Proteomics could reveal which proteins are up- or down-regulated, providing clues to the compound's mechanism of action and identifying potential off-target effects.

Metabolomics could show how the compound alters cellular metabolic pathways.

This integrative approach provides a much richer and more holistic understanding of a compound's biological effects than traditional targeted assays alone, accelerating the journey from discovery to application nih.gov.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5,7-Dichloro-2-methyl-4-quinolinol, and how do they validate structural integrity?

- Answer : Structural characterization requires a combination of techniques:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, quinoline ring vibrations) via absorption bands. For example, the O-H stretch in hydroxyquinolines typically appears near 3200–3500 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Resolves methyl (2-CH₃) and aromatic protons. The methyl group typically shows a singlet near δ 2.5 ppm, while aromatic protons (C5/C7-Cl) deshield to δ 7.5–8.5 ppm due to electron-withdrawing effects .

- ¹³C NMR : Confirms quinoline backbone carbons and substituents (e.g., C-Cl at ~110–125 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 214.05) and fragmentation patterns (loss of Cl or CH₃ groups) validate molecular weight and substituent positions .

Q. What experimental precautions are critical when handling this compound?

- Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (chlorinated compounds can cause irritation) .

- Waste Management : Segregate halogenated waste for specialized disposal to avoid environmental contamination .

- Ventilation : Use fume hoods during synthesis or high-temperature reactions to mitigate inhalation risks .

Advanced Research Questions

Q. How do substituent modifications at the 2-methyl and 4-hydroxy positions influence the biological activity of this compound derivatives?

- Answer : Structure-activity relationship (SAR) studies reveal:

- 2-Methyl Group : Enhances lipophilicity, improving membrane permeability. Analogues lacking this group show reduced antimicrobial activity .

- 4-Hydroxy Position : Critical for metal chelation (e.g., Fe³⁺, Cu²⁺), which may disrupt microbial metalloenzymes. Substitution with non-chelating groups (e.g., methoxy) diminishes antiparasitic efficacy .

- Table : Comparative IC₅₀ values of derivatives against Plasmodium falciparum:

| Derivative | IC₅₀ (nM) |

|---|---|

| Parent compound | 12.3 |

| 4-Methoxy analogue | 450.7 |

| 2-Hydrogen analogue | 89.2 |